molecular formula C25H34N4O5S B15126204 Syndyphalin

Syndyphalin

Cat. No.: B15126204
M. Wt: 502.6 g/mol
InChI Key: VZHJHDJYSCFOFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Syndyphalin refers to a class of synthetic tripeptide alkylamines with opioid activity, researched for their potential to stimulate somatotropin (growth hormone) secretion. Studies on the analog this compound-33 (SD-33; Tyr-D-Met(O)-Gly-methylphenethylamide) indicate it acts as a mu opiate receptor agonist, as its stimulatory effect on growth hormone can be blocked by naloxone . Research in animal models (sheep, pigs, rats) has demonstrated that peripheral administration of SD-33 (intravenous, subcutaneous, or oral) can induce a significant increase in circulating growth hormone levels . Subsequent agricultural research has investigated the effects of SD-33 in weaned pigs, where it was shown to stimulate feed intake and modulate the immune response during a Salmonella challenge, suggesting a potential role in managing post-weaning stress and health . The precise mechanism of action for appetite stimulation may involve effects on key hypothalamic pathways regulating feed intake . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C25H34N4O5S

Molecular Weight

502.6 g/mol

IUPAC Name

N-[2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[2-amino-2-[methyl(2-phenylethyl)amino]acetyl]-4-methylsulfinylbutanamide

InChI

InChI=1S/C25H34N4O5S/c1-28(15-14-18-7-4-3-5-8-18)23(27)25(33)29(22(31)9-6-16-35(2)34)24(32)21(26)17-19-10-12-20(30)13-11-19/h3-5,7-8,10-13,21,23,30H,6,9,14-17,26-27H2,1-2H3

InChI Key

VZHJHDJYSCFOFP-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1=CC=CC=C1)C(C(=O)N(C(=O)CCCS(=O)C)C(=O)C(CC2=CC=C(C=C2)O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Syndyphalin compounds are typically synthesized through peptide synthesis techniques. For instance, this compound-33 (Tyr-D-Met(O)-Gly-methylphenethylamide) can be synthesized by coupling the amino acids tyrosine, D-methionine, and glycine, followed by the addition of a methylphenethylamide group . The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents such as carbodiimides to facilitate peptide bond formation.

Industrial Production Methods

Industrial production of this compound compounds involves large-scale peptide synthesis, which can be achieved through solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). These methods allow for the efficient and scalable production of peptides with high purity and yield. The choice of method depends on the specific requirements of the production process, including the desired scale and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Syndyphalin compounds undergo various chemical reactions, including:

    Oxidation: this compound can be oxidized to form disulfide bonds, which can affect its biological activity.

    Reduction: Reduction reactions can break disulfide bonds, potentially altering the compound’s structure and function.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced with other groups, potentially modifying its pharmacological properties.

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include oxidizing agents such as hydrogen peroxide for oxidation reactions and reducing agents like dithiothreitol (DTT) for reduction reactions. Substitution reactions may involve the use of various nucleophiles and electrophiles under specific conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of disulfide-linked dimers, while reduction can result in the cleavage of these dimers back into monomers.

Scientific Research Applications

Syndyphalin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Syndyphalin is unique among enkephalin analogues due to its high potency and prolonged duration of action. Similar compounds include:

This compound’s unique structural modifications, such as the addition of a methylphenethylamide group, contribute to its enhanced stability and potency compared to other enkephalin analogues .

Q & A

Q. How to prioritize research gaps in this compound’s therapeutic potential?

  • Methodological Answer : Perform systematic reviews to map preclinical evidence and identify understudied indications. Use Delphi methods to consensus-build research priorities among domain experts. Prioritize studies addressing high-mortality conditions with unmet needs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.